ethyl 4-[3-hydroxy-4-(4-methoxybenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzoate
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Overview
Description
Ethyl 4-[3-hydroxy-4-(4-methoxybenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound with a unique structure that includes a pyrrole ring, a benzoate ester, and various functional groups
Preparation Methods
The synthesis of ethyl 4-[3-hydroxy-4-(4-methoxybenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzoate typically involves multiple steps. One common method starts with the esterification of anisic acid with ethanol in the presence of an acid catalyst . The process includes alkylation, nitration, reduction, cyclization, chlorination, and amination reactions . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
Ethyl 4-[3-hydroxy-4-(4-methoxybenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or aromatic positions, often using reagents like sodium hydroxide or halogens. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of ethyl 4-[3-hydroxy-4-(4-methoxybenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The pyrrole ring and benzoate ester groups play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 4-[3-hydroxy-4-(4-methoxybenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzoate can be compared with similar compounds such as:
Ethyl 4-hydroxybenzoate: Known for its use as a preservative and antimicrobial agent.
Ethyl 3-hydroxy-4-methoxybenzoate: Used in the synthesis of chiral derivatives and as a reagent in organic chemistry.
Ethyl 4-[5-aryl-3-hydroxy-4-(4-chlorobenzoyl)-2-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate: Studied for its potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C27H23NO6 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
ethyl 4-[(4Z)-4-[hydroxy-(4-methoxyphenyl)methylidene]-2,3-dioxo-5-phenylpyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C27H23NO6/c1-3-34-27(32)19-9-13-20(14-10-19)28-23(17-7-5-4-6-8-17)22(25(30)26(28)31)24(29)18-11-15-21(33-2)16-12-18/h4-16,23,29H,3H2,1-2H3/b24-22- |
InChI Key |
VAWPUHLTECJVEN-GYHWCHFESA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(/C(=C(\C3=CC=C(C=C3)OC)/O)/C(=O)C2=O)C4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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